![molecular formula C14H10ClNO B14678478 14-chloro-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one CAS No. 31721-92-3](/img/structure/B14678478.png)
14-chloro-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
14-chloro-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one is a complex organic compound known for its unique structure and properties. It is often referred to as a derivative of loratadine, a second-generation histamine H1 receptor antagonist used in the treatment of allergic rhinitis and urticaria .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 14-chloro-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one involves multiple steps, starting from simpler organic molecules. The process typically includes:
Formation of the tricyclic core: This involves cyclization reactions that form the three-ring structure.
Chlorination: Introduction of the chlorine atom at the 14th position using chlorinating agents.
Functional group modifications: Adjustments to other functional groups to achieve the desired final structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch reactors: For controlled reaction conditions.
Purification steps: Such as recrystallization or chromatography to ensure high purity.
化学反応の分析
Types of Reactions
14-chloro-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction of specific functional groups using reducing agents.
Substitution: Replacement of the chlorine atom or other functional groups with different substituents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Including nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized derivatives, while substitution reactions can introduce new functional groups.
科学的研究の応用
14-chloro-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one has several applications in scientific research:
Chemistry: Used as a reference material in analytical chemistry for method development and calibration.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects, particularly in relation to its parent compound, loratadine.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 14-chloro-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one is closely related to its interaction with molecular targets such as histamine H1 receptors. By binding to these receptors, it can inhibit the action of histamine, thereby reducing allergic symptoms .
類似化合物との比較
Similar Compounds
Loratadine: The parent compound, used as an antihistamine.
Desloratadine: A metabolite of loratadine with similar antihistamine properties.
Ethyl 4-(13-chloro-2-hydroxy-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl)piperidine-1-carboxylate: Another related compound with similar structural features.
Uniqueness
14-chloro-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one is unique due to its specific structural modifications, which may impart distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
31721-92-3 |
|---|---|
分子式 |
C14H10ClNO |
分子量 |
243.69 g/mol |
IUPAC名 |
14-chloro-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one |
InChI |
InChI=1S/C14H10ClNO/c15-10-5-3-9-4-6-13-11(2-1-7-16-13)14(17)12(9)8-10/h1-3,5,7-8H,4,6H2 |
InChIキー |
SVWFQLTYQIKJRN-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C=CC=N2)C(=O)C3=C1C=CC(=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




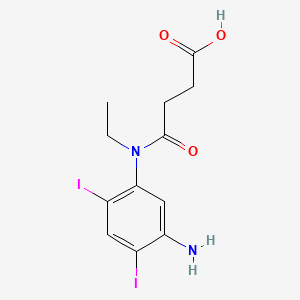
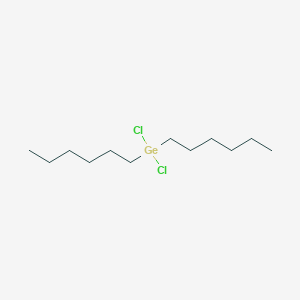
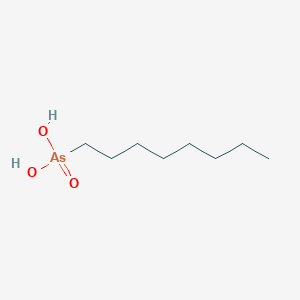
![4-methoxy-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline](/img/structure/B14678419.png)
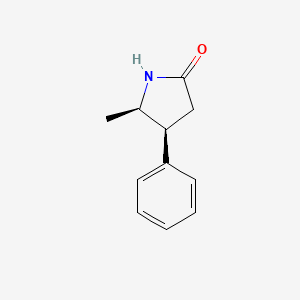

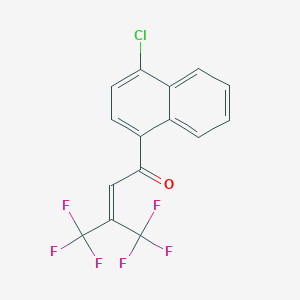

![1h-Imidazo[1,5-a]benzimidazole](/img/structure/B14678444.png)
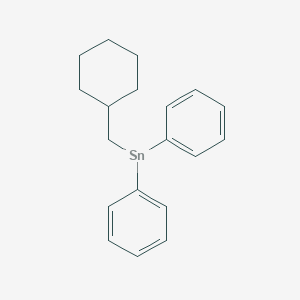
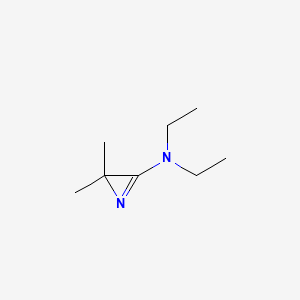
![(6aR,9R)-7-Methyl-6a,7,8,9-tetrahydro-6H-[1]benzothieno[4,3-fg]quinoline-9-carboxylic acid](/img/structure/B14678475.png)
